molecular formula C12H18FN B13000019 1-(4-Fluoro-3-methylphenyl)pentan-1-amine

1-(4-Fluoro-3-methylphenyl)pentan-1-amine

Cat. No.: B13000019
M. Wt: 195.28 g/mol
InChI Key: IMDUQCDWMARRNG-UHFFFAOYSA-N
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Description

1-(4-Fluoro-3-methylphenyl)pentan-1-amine is a synthetic compound that belongs to the class of cathinones, which are derivatives of cathinone, a natural alkaloid found in the shrub Catha edulis. This compound is characterized by the presence of a fluorine atom and a methyl group attached to the phenyl ring, making it a unique member of the synthetic cathinone family .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluoro-3-methylphenyl)pentan-1-amine typically involves the reaction of 4-fluoro-3-methylbenzaldehyde with a suitable amine under reductive amination conditions. The process generally includes the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluoro-3-methylphenyl)pentan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted amines, ketones, and carboxylic acids, depending on the specific reaction conditions .

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-3-methylphenyl)pentan-1-amine involves its interaction with neurotransmitter transporters in the brain. It primarily targets the dopamine and norepinephrine transporters, inhibiting their reuptake and leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced stimulation of the central nervous system .

Comparison with Similar Compounds

Uniqueness: 1-(4-Fluoro-3-methylphenyl)pentan-1-amine is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Its fluorine substitution enhances its lipophilicity and metabolic stability compared to other similar compounds .

Properties

Molecular Formula

C12H18FN

Molecular Weight

195.28 g/mol

IUPAC Name

1-(4-fluoro-3-methylphenyl)pentan-1-amine

InChI

InChI=1S/C12H18FN/c1-3-4-5-12(14)10-6-7-11(13)9(2)8-10/h6-8,12H,3-5,14H2,1-2H3

InChI Key

IMDUQCDWMARRNG-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C1=CC(=C(C=C1)F)C)N

Origin of Product

United States

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